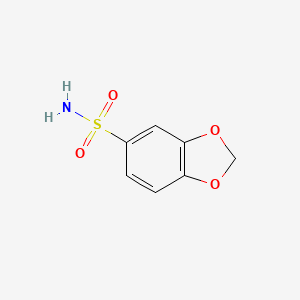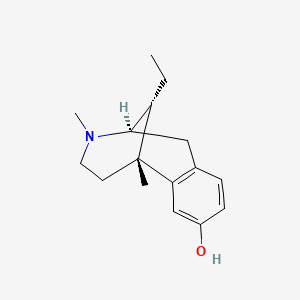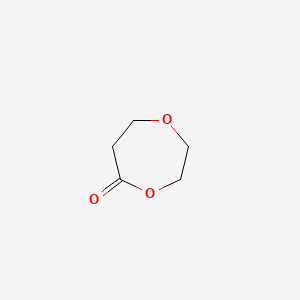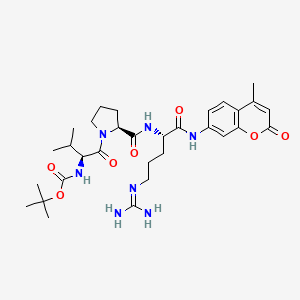
Boc-val-pro-arg-mca
Overview
Description
Biochemical Analysis
Biochemical Properties
Boc-val-pro-arg-mca is a highly specific fluorogenic substrate for thrombin and the thrombin-staphylocoagulase complex. It interacts with enzymes such as thrombin, trypsin-like serine proteases, and kallikreins . The interaction involves the cleavage of the peptide bond, resulting in the release of a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be easily detected and measured. This property makes this compound an essential tool for studying protease activity and screening potential inhibitors.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism . The cleavage of this compound by thrombin and other proteases can modulate the activity of these enzymes, thereby affecting downstream signaling pathways and cellular responses . This compound is particularly useful in studying the regulation of protease activity in different cell types and understanding the role of proteases in cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with serine proteases, particularly thrombin . Upon binding to the active site of the enzyme, this compound undergoes cleavage at the arginine residue, releasing the fluorescent AMC moiety . This cleavage event is highly specific and can be quantitatively measured, providing insights into the enzyme’s activity and kinetics . Additionally, this compound can be used to study enzyme inhibition, as potential inhibitors can prevent the cleavage and subsequent fluorescence release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at -20°C, but prolonged exposure to light and higher temperatures can lead to degradation and reduced efficacy . Long-term studies have shown that this compound maintains its activity in in vitro assays, but its stability in in vivo settings may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound effectively serves as a substrate for protease activity assays without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential interference with normal protease function and cellular processes . It is crucial to optimize the dosage to achieve accurate and reliable results in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity and regulation . The compound interacts with enzymes such as thrombin and kallikreins, which play key roles in blood coagulation, inflammation, and other physiological processes . The cleavage of this compound by these enzymes generates fluorescent products that can be used to monitor enzyme activity and study metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-Pro-Arg-MCA involves multiple steps, starting with the protection of amino groups using tert-butyl carbamate (Boc) groups. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The final product is obtained by coupling the peptide with 7-amino-4-methylcoumarin (MCA) under specific conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Boc-Val-Pro-Arg-MCA primarily undergoes hydrolysis reactions catalyzed by serine proteases. The cleavage of the peptide bond releases the fluorogenic MCA moiety, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions:
Reagents: Trypsin, thrombin, and other serine proteases.
Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products: The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Scientific Research Applications
Boc-Val-Pro-Arg-MCA is widely used in various scientific research fields:
Chemistry: It serves as a substrate in enzymatic assays to study the kinetics and inhibition of serine proteases.
Biology: It is used to measure protease activity in biological samples, including cell lysates and tissue extracts.
Medicine: The compound is employed in diagnostic assays to detect protease activity associated with diseases such as cancer and inflammation.
Industry: this compound is used in the quality control of pharmaceutical products to ensure the absence of protease contaminants.
Mechanism of Action
Comparison with Similar Compounds
- MeOSuc-Ala-Ala-Pro-Val-pNA
- BDP 558/568 amine
- Naphthalene-1,2-dicarbaldehyde
- Rhodamine 800
- Vari Fluor 532 SE
- Coumarin-PEG2-SCO
- Acridine Orange hydrochloride
Uniqueness: Boc-Val-Pro-Arg-MCA is unique due to its high specificity and sensitivity as a fluorogenic substrate for trypsin-like serine proteases and thrombin. Its ability to produce a strong fluorescent signal upon hydrolysis makes it a valuable tool in various biochemical assays .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOSAUPKTFJBLO-HWBMXIPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Boc-Val-Pro-Arg-MCA functions as a substrate for specific proteases, primarily those with trypsin-like activity. These enzymes recognize the Val-Pro-Arg sequence and cleave the peptide bond after the arginine residue. [, ] This cleavage releases the 7-amino-4-methylcoumarin (AMC) moiety. AMC is fluorogenic, meaning it emits fluorescence upon cleavage, allowing researchers to monitor protease activity. [, , , ]
ANone: While the provided research papers primarily focus on the compound's application rather than detailed characterization, its structure can be described as:
- Spectroscopic Data: The AMC moiety exhibits specific excitation and emission wavelengths that allow for fluorescence detection after enzymatic cleavage. [, ]
A: This compound acts as a substrate, not a catalyst. Its utility stems from its susceptibility to hydrolysis by specific proteases, primarily serine proteases with trypsin-like activity. [, , ] This selectivity makes it valuable for:
- Enzyme Activity Assays: Measuring protease activity in various biological samples. [, , , , , ]
- Inhibitor Screening: Identifying and characterizing protease inhibitors. [, , ]
- Mechanism of Action Studies: Investigating the role of specific proteases in biological processes. [, , , ]
ANone: While the provided research does not delve into computational studies on this compound, such approaches could provide insights into its interactions with proteases, potentially aiding in the development of more specific or potent substrate analogs.
A: Research suggests that modifications to the peptide sequence of this compound can significantly impact its recognition and cleavage by proteases. [, ] For example, substituting different amino acids within the Val-Pro-Arg sequence could alter its affinity for specific proteases or even shift its selectivity towards other protease families.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


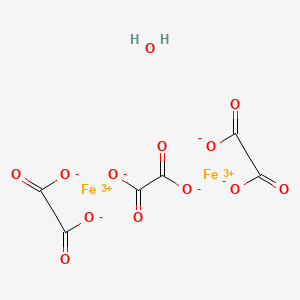
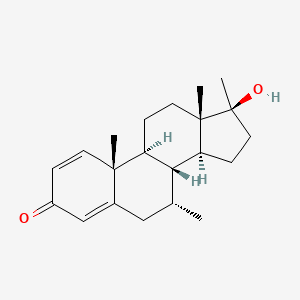
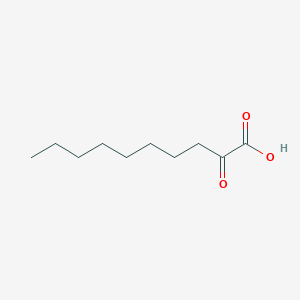
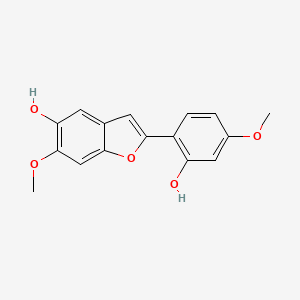

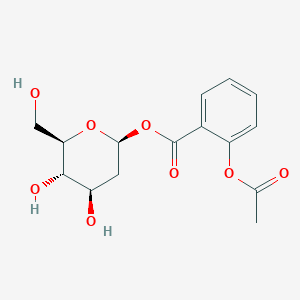
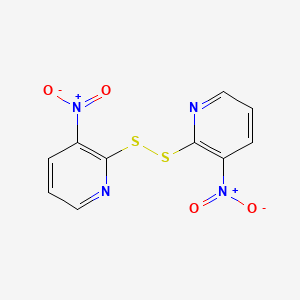
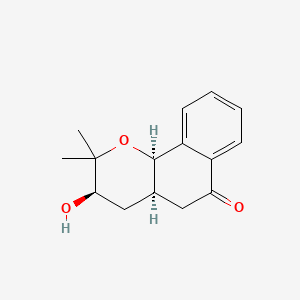
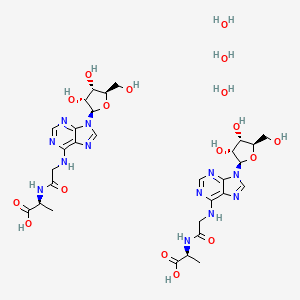

![4-Ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1217219.png)
